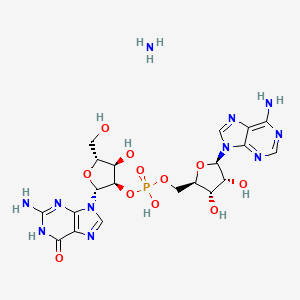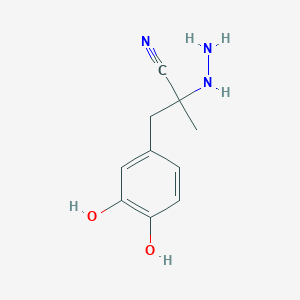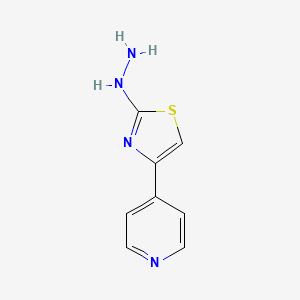
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone is a heterocyclic compound that features both pyridine and thiazolone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural combination of pyridine and thiazolone rings imparts distinct chemical and biological properties to this molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone typically involves the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the thiazolone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
科学的研究の応用
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
作用機序
The mechanism of action of 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
4-(4-Pyridinyl)-2(3h)-thiazolone: Lacks the hydrazone moiety but shares the core structure.
Thiosemicarbazones: Compounds with similar hydrazone functionality but different heterocyclic rings.
Pyridine derivatives: Compounds with modifications on the pyridine ring.
Uniqueness: 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone is unique due to the combination of pyridine and thiazolone rings with a hydrazone linkage. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H8N4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
(4-pyridin-4-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-1-3-10-4-2-6/h1-5H,9H2,(H,11,12) |
InChIキー |
ZQPLGNKMRUBFQG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CSC(=N2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


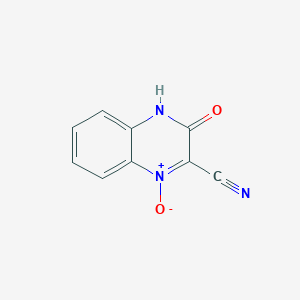
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
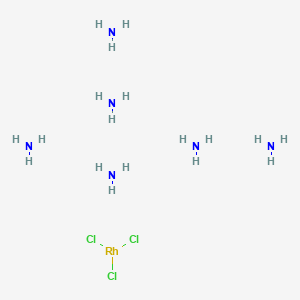

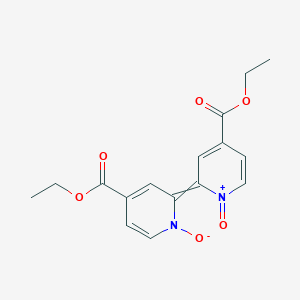

![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
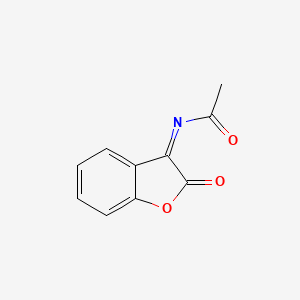
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
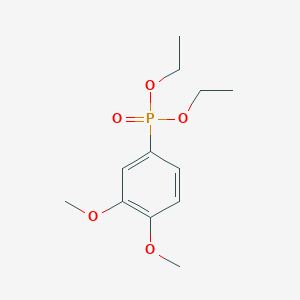
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
